1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the imidazole ring .
Scientific Research Applications
1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness: 1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-yl-4H-imidazole |
InChI |
InChI=1S/C8H16N2/c1-7(2)10-5-8(3,4)9-6-10/h6-7H,5H2,1-4H3 |
InChI Key |
LJYWEUCEFQWXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(N=C1)(C)C |
Origin of Product |
United States |
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